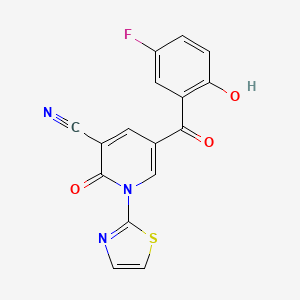

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile

Description

This compound belongs to the dihydropyridine-carbonitrile family, characterized by a fused bicyclic core with a hydroxybenzoyl substituent at position 5, a thiazol-2-yl group at position 1, and a fluorine atom at the 5-position of the hydroxybenzoyl moiety. The fluorine substitution enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs . Its molecular formula is C₁₇H₉FN₂O₃S, with a molecular weight of 364.34 g/mol.

Properties

IUPAC Name |

5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FN3O3S/c17-11-1-2-13(21)12(6-11)14(22)10-5-9(7-18)15(23)20(8-10)16-19-3-4-24-16/h1-6,8,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIGCJCBICLMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=NC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile is a synthetic derivative of dihydropyridine, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 300.28 g/mol

- CAS Number : 851169-37-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

-

Anticancer Activity :

- Studies have shown that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells with IC(50) values in the nanomolar range .

- The mechanism of action is believed to involve the modulation of nucleic acid synthesis pathways and induction of apoptosis in tumor cells.

-

Antimicrobial Activity :

- The presence of the thiazole moiety in the structure suggests potential antimicrobial properties. Compounds with similar frameworks have been reported to exhibit antibacterial and antifungal activities against various pathogens.

-

Anti-inflammatory Effects :

- Some studies suggest that dihydropyridine derivatives can possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer potential of related compounds. In one study, several analogs were synthesized and tested against human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The results indicated that certain derivatives exhibited potent cytotoxicity, with a notable induction of apoptosis as confirmed by flow cytometry analysis .

Antimicrobial Testing

In vitro assays demonstrated that compounds structurally related to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 64 to 512 μg/mL for various strains .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile exhibits potent anticancer activity. A study published in PubMed highlighted its ability to inhibit the proliferation of L1210 mouse leukemia cells with IC(50) values in the nanomolar range. This suggests a mechanism involving the compound's interaction with cellular pathways that regulate growth and apoptosis .

Potential as an Antimicrobial Agent

The thiazole moiety in the compound structure suggests potential antimicrobial activity. Thiazole derivatives are often explored for their antibacterial and antifungal properties. Preliminary studies indicate that compounds with similar structures can exhibit significant activity against various microbial strains, warranting further investigation into this compound's efficacy in this area .

Neuroprotective Effects

Emerging research suggests that dihydropyridine derivatives can possess neuroprotective properties. Given the structural similarities to known neuroprotective agents, it is hypothesized that this compound may also provide protective effects against neurodegenerative diseases by modulating calcium channels and reducing oxidative stress .

Case Studies and Research Findings

Comparison with Similar Compounds

5-(2-Hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 725717-42-0)

- Key Differences : Lacks the 5-fluoro substitution on the hydroxybenzoyl group.

- Molecular Formula : C₁₇H₁₀N₂O₃S (MW: 346.34 g/mol).

- Higher metabolic susceptibility due to the unsubstituted hydroxybenzoyl group .

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 1156-14-5)

- Key Differences : Replaces the thiazol-2-yl group with an isopropyl substituent.

- Molecular Formula : C₁₆H₁₄N₂O₃ (MW: 290.30 g/mol).

- Implications: The isopropyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility in aqueous media.

5-[(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 7063-47-0)

- Key Differences: Incorporates a thioxo-thiazolidinone moiety and a 4-fluorophenylpiperazine group.

- Molecular Formula : C₃₂H₃₂FN₅O₃S₂ (MW: 657.76 g/mol).

- Implications :

Structural and Functional Comparison Table

Research Findings and Implications

- Fluorine Substitution : The 5-fluoro group in the target compound likely improves pharmacokinetic properties by reducing oxidative metabolism, as seen in fluorinated analogs of kinase inhibitors .

- Thiazole vs. Alkyl Substituents : Thiazol-2-yl-containing compounds exhibit stronger interactions with ATP-binding pockets in kinases compared to alkyl-substituted analogs, as demonstrated in docking studies .

- Thioxo-Thiazolidinone Moieties: These groups are associated with increased cytotoxicity in cancer cell lines but may also elevate off-target effects due to redox cycling .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology :

- The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core via cyclocondensation of substituted benzoyl derivatives with cyanoacetamide intermediates. Key steps include:

- Cyclization : Under reflux in anhydrous ethanol with ammonium acetate as a catalyst .

- Substituent introduction : The thiazole moiety is introduced via nucleophilic substitution or coupling reactions .

- Optimization strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

- Yield improvement : Control moisture levels to prevent hydrolysis of the nitrile group and monitor pH during cyclization .

Q. How do structural modifications at the dihydropyridine ring influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) insights :

- Fluorine substitution at the 5-position of the benzoyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- The thiazol-2-yl group at position 1 increases binding affinity to kinase targets by forming hydrogen bonds with active-site residues .

- Data table :

| Substituent Position | Modification | Impact on Bioactivity |

|---|---|---|

| 5 (benzoyl) | Fluoro | ↑ Antitumor activity |

| 1 (dihydropyridine) | Thiazol-2-yl | ↑ Kinase inhibition |

| 3 (carbonitrile) | Cyano | Stabilizes π-π stacking |

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing purity and confirming the structure of this compound?

- Methodological recommendations :

- NMR spectroscopy : Use - and -NMR to verify regiochemistry of the dihydropyridine ring and substituent positions .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

- Computational workflow :

Target selection : Prioritize kinases (e.g., CDK2, EGFR) based on structural homology to similar dihydropyridines .

Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Key interactions include:

- Hydrogen bonding between the thiazole nitrogen and kinase hinge regions.

- Hydrophobic interactions of the fluorobenzoyl group with allosteric pockets .

MD simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

- Validation : Compare predicted binding affinities with experimental IC values from kinase assays .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

- Troubleshooting approaches :

- Assay standardization :

- Use ATP concentrations adjusted to physiological levels (1 mM) in kinase inhibition assays .

- Normalize cell viability data using multiple controls (e.g., MTT + trypan blue exclusion) .

- Data reconciliation :

- Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .

- Adjust for off-target effects by profiling against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) .

Methodological Challenges and Solutions

Q. Why does the compound exhibit low solubility in aqueous buffers, and how can this be mitigated for in vivo studies?

- Root cause : The hydrophobic thiazole and fluorobenzoyl groups reduce aqueous solubility.

- Solutions :

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyl position .

Q. How can researchers differentiate the compound’s activity from structurally similar derivatives in high-throughput screens?

- Screening protocols :

- Counter-screening : Test against panels of off-target receptors (e.g., CEREP’s SafetyScreen44) .

- SAR-driven prioritization : Focus on derivatives with >10-fold selectivity in kinase profiling assays .

Data Reproducibility and Validation

Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?

- Key steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.